Superior Peripheral Restriction: Metopimazine Acid Exhibits the Lowest Brain Penetration in a Direct In Vitro BBB Model Comparison
In a head-to-head in vitro blood-brain barrier (BBB) model, the active metabolite of metopimazine, metopimazine acid, demonstrated the lowest brain penetration among four antiemetic compounds. Its permeability was significantly lower than that of metopimazine itself, and it was even less than that of domperidone, metoclopramide, and chlorpromazine [1]. This quantifiable difference directly supports the compound's clinically observed low risk of central nervous system side effects.
| Evidence Dimension | In vitro Blood-Brain Barrier (BBB) Permeability |
|---|---|
| Target Compound Data | Metopimazine acid (active metabolite): Very low brain penetration; quantified as lower than metopimazine and less than all tested comparators. |
| Comparator Or Baseline | Domperidone, Metoclopramide, Chlorpromazine, and Metopimazine parent compound |
| Quantified Difference | Metopimazine acid permeability was lower than that of metopimazine and all comparators; specifically, it was less than domperidone, metoclopramide, and chlorpromazine. |
| Conditions | In vitro co-culture model of brain capillary endothelial cells and primary rat glial cells, mimicking the blood-brain barrier. |
Why This Matters
This evidence confirms that metopimazine's active metabolite has minimal CNS penetration, providing a mechanistic basis for its superior safety profile regarding extrapyramidal symptoms, which is a key differentiator for procurement in patient populations sensitive to CNS effects.
- [1] Jolliet P, Nion S, Allain-Veyrac G, et al. Evidence of lowest brain penetration of an antiemetic drug, metopimazine, compared to domperidone, metoclopramide and chlorpromazine, using an in vitro model of the blood–brain barrier. Pharmacol Res. 2007;56(1):11-17. doi:10.1016/j.phrs.2006.12.019 View Source
